molecular formula C8H11NO2 B1626036 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol CAS No. 935-91-1

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol

Cat. No. B1626036
CAS RN: 935-91-1
M. Wt: 153.18 g/mol
InChI Key: UJYRNWXAKZKIOW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol, commonly known as THIP, is a synthetic compound that belongs to the class of isoxazoles. It was first synthesized in the 1960s and has since been used in various scientific research applications. THIP is known for its ability to act as a potent agonist for GABA-A receptors, which are crucial in the regulation of neurotransmitter release in the central nervous system.

Scientific Research Applications

Melanogenesis Inhibition

  • Tyrosinase Expression Regulation : A study identified 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole derivatives as potent inhibitors of melanogenesis. These compounds, particularly compound 8e, exhibited significant inhibitory activity by down-regulating the expression of tyrosinase, suggesting potential applications in skin pigmentation regulation and cosmetic products (Song et al., 2012).

Glycine Antagonism

  • Biochemical Effects on Spinal Neurons : Another study synthesized bicyclic 5-isoxazolol zwitterions structurally related to glycine antagonists. These compounds, including 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, showed potency as glycine antagonists, impacting spinal neurons. This research contributes to understanding neurotransmitter interactions and could inform treatments for neurological disorders (Brehm et al., 1986).

Serotonin Receptor Agonism

  • Cognitive Performance Enhancement : Research into N- and O-substituted analogues of 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol discovered that certain analogues act as potent agonists of the 5-HT(2A) and 5-HT(2C) receptors. These analogues demonstrated potential as cognitive enhancers, indicating possible applications in treating cognitive impairments (Jensen et al., 2013).

Chemical Synthesis and Characterization

  • New Isoxazole Derivatives : A study focused on the synthesis and characterization of new isoxazole derivatives from benzosuberones, which include variants of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ol. This research contributes to expanding the library of isoxazole compounds, which have diverse applications in organic chemistry and drug development (Peesapati & Bathini, 2006).

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-8-6-4-2-1-3-5-7(6)11-9-8/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYRNWXAKZKIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495820
Record name 5,6,7,8-Tetrahydro-2H-cyclohepta[d][1,2]oxazol-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol

CAS RN

935-91-1
Record name 5,6,7,8-Tetrahydro-2H-cyclohepta[d][1,2]oxazol-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol

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